

# Spectroscopic Data of 3-(3-Bromophenyl)acrylaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Bromophenyl)acrylaldehyde

Cat. No.: B3179235

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## Introduction

**3-(3-Bromophenyl)acrylaldehyde**, a substituted aromatic aldehyde, serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its chemical structure, featuring a brominated phenyl ring conjugated to an unsaturated aldehyde, imparts unique reactivity and spectroscopic characteristics. A thorough understanding of its spectral properties is paramount for reaction monitoring, structural confirmation, and quality control. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(3-Bromophenyl)acrylaldehyde**, offering insights into its molecular architecture and analytical behavior.

While direct, comprehensive spectral data for **3-(3-Bromophenyl)acrylaldehyde** (CAS No: 15185-59-8) is not readily available in public spectral databases, this guide synthesizes expected spectral features based on the analysis of its structural analogues and fundamental principles of spectroscopic interpretation. This approach provides a robust framework for researchers to identify and characterize this compound.

## I. Nuclear Magnetic resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-(3-Bromophenyl)acrylaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are

indispensable for structural verification.

## <sup>1</sup>H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum of **3-(3-Bromophenyl)acrylaldehyde** is expected to exhibit distinct signals corresponding to the aldehydic, vinylic, and aromatic protons. The analysis of its isomer, (E)-3-(4-bromophenyl)acrylaldehyde, provides valuable comparative data. For the 4-bromo isomer, the reported <sup>1</sup>H NMR spectrum (400 MHz, CDCl<sub>3</sub>) shows a doublet for the aldehydic proton at  $\delta$  9.69 ppm ( $J = 7.6$  Hz), a multiplet for the aromatic protons between  $\delta$  7.46 – 7.52 ppm and  $\delta$  7.37 – 7.44 ppm, a doublet for one of the vinylic protons at  $\delta$  7.41 ppm ( $J = 16$  Hz), and a doublet of doublets for the other vinylic proton at  $\delta$  6.68 ppm.

Based on this, the predicted <sup>1</sup>H NMR spectrum of **3-(3-Bromophenyl)acrylaldehyde** in CDCl<sub>3</sub> would be as follows:

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehydic (-CHO)	~9.7	Doublet (d)	~7-8
Vinylic (Ar-CH=)	~7.4-7.6	Doublet (d)	~16 (trans)
Vinylic (=CH-CHO)	~6.6-6.8	Doublet of Doublets (dd)	~16, ~7-8
Aromatic (H2)	~7.7-7.8	Triplet/Singlet-like (t/s)	
Aromatic (H4, H6)	~7.4-7.6	Multiplet (m)	
Aromatic (H5)	~7.2-7.3	Triplet (t)	~8

### Causality Behind Predictions:

- The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The coupling to the adjacent vinylic proton results in a doublet.

- The vinylic protons in the trans configuration exhibit a large coupling constant (~16 Hz), a characteristic feature of trans-alkenes. The proton attached to the carbon adjacent to the aromatic ring will be a doublet, while the proton adjacent to the aldehyde will be a doublet of doublets due to coupling with both the other vinylic proton and the aldehydic proton.
- The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at the 2-position, being between the two substituents (in a virtual sense, considering the acrylaldehyde group as a substituent), will likely be the most deshielded and may appear as a triplet or a narrow multiplet. The other aromatic protons will resonate in the typical aromatic region.

## <sup>13</sup>C NMR Spectroscopy: Predicted Chemical Shifts

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for **3-(3-Bromophenyl)acrylaldehyde** are based on established substituent effects and data from similar structures.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Aldehydic (C=O)	~193
Vinylic (Ar-C=)	~151
Vinylic (=C-CHO)	~129
Aromatic (C-Br)	~123
Aromatic (C-alkene)	~136
Aromatic (CH)	~127, ~130, ~132, ~134

### Expert Insights:

- The carbonyl carbon of the aldehyde is characteristically found in the downfield region of the spectrum (~190-200 ppm).
- The vinylic carbons are also deshielded, with the carbon attached to the aromatic ring appearing at a lower field than the carbon adjacent to the carbonyl group.

- The aromatic carbon attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift. The other aromatic carbons will appear in the typical range of 120-140 ppm, with their exact shifts determined by the combined electronic effects of the bromo and acrylaldehyde substituents.

## II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The IR spectrum of **3-(3-Bromophenyl)acrylaldehyde** is expected to show characteristic absorption bands for the aldehyde, alkene, and aromatic moieties.

Table of Predicted IR Absorption Bands:

Functional Group	Predicted Absorption Band (cm <sup>-1</sup> )	Intensity
C-H stretch (aldehyde)	~2850 and ~2750	Medium
C=O stretch (conjugated aldehyde)	~1685	Strong
C=C stretch (alkene)	~1625	Medium
C=C stretch (aromatic)	~1600, ~1570, ~1470	Medium to Weak
C-H bend (trans-alkene)	~975	Strong
C-Br stretch	~680-515	Medium to Strong

Authoritative Grounding: The presence of two C-H stretching bands for the aldehyde proton (Fermi resonance) is a classic diagnostic feature. The C=O stretching frequency is lowered from that of a saturated aldehyde (~1725 cm<sup>-1</sup>) due to conjugation with the double bond and the aromatic ring. The strong band around 975 cm<sup>-1</sup> is highly indicative of a trans-disubstituted alkene.

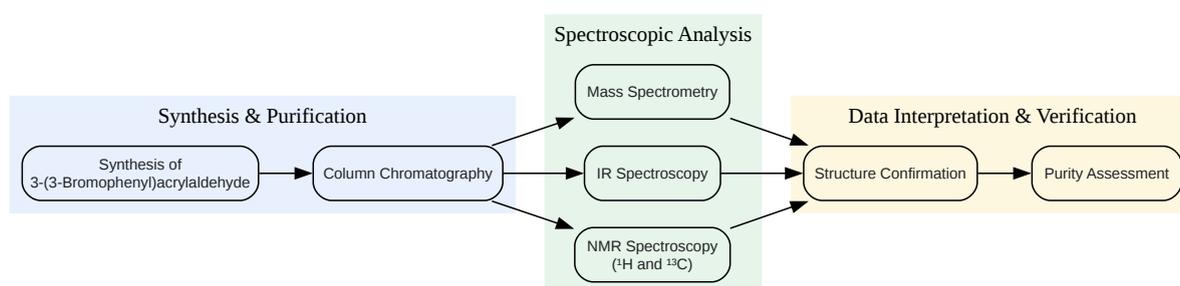
## III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

## Expected Mass Spectral Data:

- Molecular Ion ( $M^+$ ): The molecular weight of **3-(3-Bromophenyl)acrylaldehyde** ( $C_9H_7BrO$ ) is approximately 210.06 g/mol. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes,  $^{79}Br$  and  $^{81}Br$ , in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity at  $m/z$  210 and 212.
- Key Fragmentation Pathways:
  - Loss of a hydrogen atom:  $[M-H]^+$  at  $m/z$  209/211.
  - Loss of the formyl radical ( $-CHO$ ):  $[M-CHO]^+$  at  $m/z$  181/183. This would be a significant fragment, representing the stable bromostyrene cation.
  - Loss of bromine atom:  $[M-Br]^+$  at  $m/z$  131.
  - Further fragmentation of the aromatic ring.

## Workflow for Spectroscopic Analysis:



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Caption: Workflow for the synthesis and spectroscopic characterization.

## IV. Experimental Protocols

### 4.1. NMR Sample Preparation (General Protocol)

- Weigh approximately 5-10 mg of purified **3-(3-Bromophenyl)acrylaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or if the solvent peak is not used as a reference.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

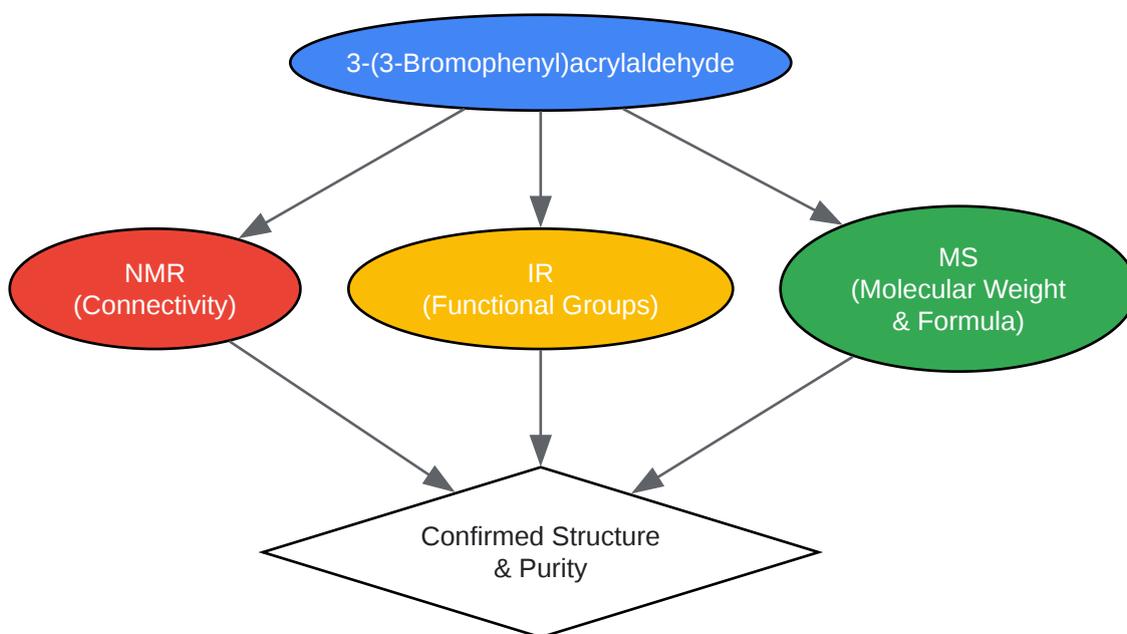
### 4.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the IR spectrum over the desired range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

### 4.3. Mass Spectrometry (Electron Ionization - EI)

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

Logical Relationship of Spectroscopic Techniques:



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Caption: Interrelation of spectroscopic data for structural elucidation.

## V. Conclusion

The comprehensive spectroscopic analysis of **3-(3-Bromophenyl)acrylaldehyde** through NMR, IR, and MS provides a detailed and validated fingerprint of this important synthetic intermediate. While a publicly available, consolidated dataset is currently lacking, the predicted spectral data, grounded in established chemical principles and comparison with known analogues, offers a reliable guide for researchers. The methodologies and interpretative frameworks presented herein are designed to ensure scientific integrity and empower professionals in the fields of chemical research and drug development to confidently identify and utilize this compound in their work.

## References

- At this time, no direct and complete, publicly available, peer-reviewed spectroscopic data for **3-(3-Bromophenyl)acrylaldehyde** could be located to provide as a reference. The predicted data is based on general principles of organic spectroscopy and comparison with structurally similar compounds. For researchers requiring definitive spectra, it is recommended to acquire the data experimentally following the protocols outlined in this guide.

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